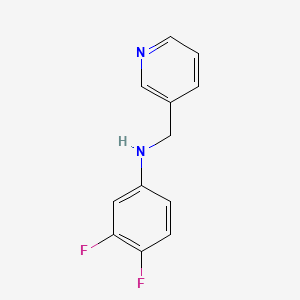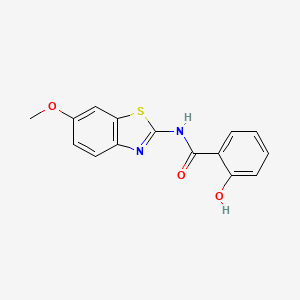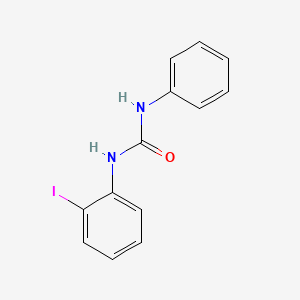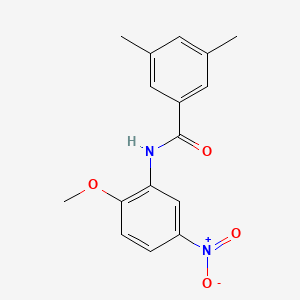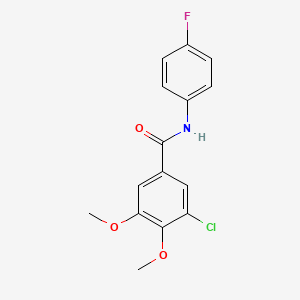
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenylamides and has been shown to possess neuroprotective properties.
作用機序
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is activated in response to various stressors such as oxidative stress, inflammation, and protein misfolding. The activation of this pathway leads to the phosphorylation of c-Jun, which in turn induces the expression of pro-apoptotic genes. 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide inhibits the activation of the JNK pathway by binding to the ATP-binding site of JNK3, which is a specific isoform of JNK that is predominantly expressed in neurons.
Biochemical and Physiological Effects:
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. The compound has also been shown to reduce inflammation and oxidative stress in the brain. 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has been reported to have a half-life of around 3 hours in rats and is rapidly metabolized to its active metabolite, CEP-11004.
実験室実験の利点と制限
One of the advantages of using 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide in lab experiments is its well-established mechanism of action. The compound has been extensively studied and its neuroprotective properties have been demonstrated in various animal models of neurological disorders. However, one of the limitations of using 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to develop more potent and selective JNK inhibitors based on the structure of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide. Additionally, the pharmacokinetics and toxicity of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide need to be further studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound possesses neuroprotective properties by inhibiting the activation of the JNK pathway, which is involved in the induction of neuronal apoptosis. 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. The compound has several advantages for lab experiments, including its well-established mechanism of action, but also has limitations such as its low solubility in water. There are several future directions for the study of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide, including investigating its potential therapeutic applications in other neurological disorders and developing more potent and selective JNK inhibitors.
合成法
The synthesis of 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide involves the reaction of 3-chloro-4,5-dimethoxybenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide. The yield of this synthesis method is reported to be around 60%.
科学的研究の応用
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to possess neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the induction of neuronal apoptosis. 3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide has also been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease.
特性
IUPAC Name |
3-chloro-N-(4-fluorophenyl)-4,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-13-8-9(7-12(16)14(13)21-2)15(19)18-11-5-3-10(17)4-6-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZULKDPNFQOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
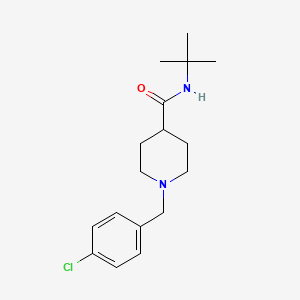
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
